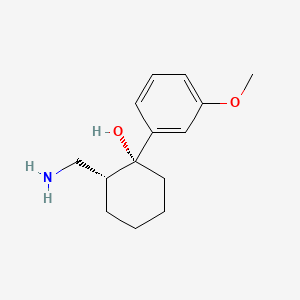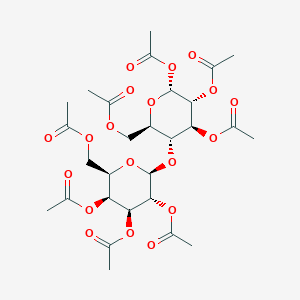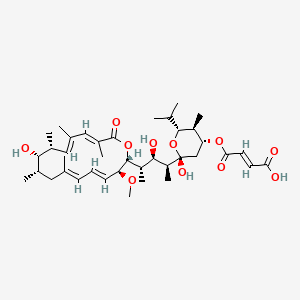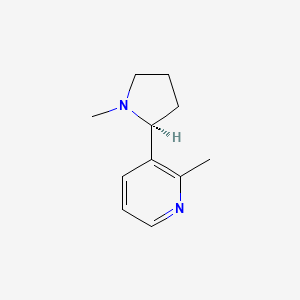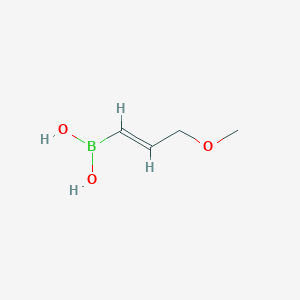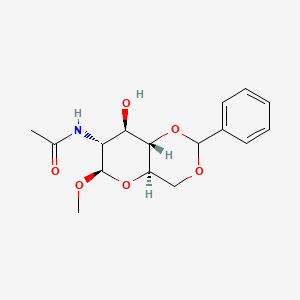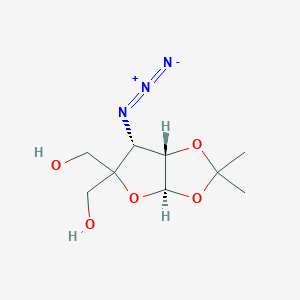
奥昔明肽 (猪, 牛)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
奥昔托莫杜林是一种天然存在的37个氨基酸的肽类激素,存在于结肠中,由胃黏膜的胃泌素细胞产生。 它源于前胰高血糖素的翻译后加工,已被发现可抑制食欲并调节血糖水平 。 奥昔托莫杜林既是胰高血糖素样肽-1受体又是胰高血糖素受体的双重激动剂 .
科学研究应用
奥昔托莫杜林具有广泛的科学研究应用,包括:
作用机制
奥昔托莫杜林通过与胰高血糖素样肽-1受体和胰高血糖素受体结合来发挥作用 。 这种双重激动作用导致调节食欲、能量消耗和葡萄糖稳态的信号通路激活 。 确切的作用机制尚未完全了解,但据信它涉及调节下丘脑和其他大脑区域的神经元活性 .
类似化合物:
胰高血糖素样肽-1: 与奥昔托莫杜林具有结构相似性,作用于相同的受体,但对食物摄入和能量消耗的影响不同.
甘精胰高血糖素: 包含奥昔托莫杜林的序列,具有N端延伸,在代谢中发挥作用.
胰高血糖素: 前胰高血糖素加工的另一种产物,主要参与葡萄糖代谢.
独特性: 奥昔托莫杜林的独特性在于它对胰高血糖素样肽-1受体和胰高血糖素受体具有双重激动作用,这使其能够对食欲抑制、能量消耗和葡萄糖调节产生综合影响 。 这种双重作用使其成为治疗肥胖和2型糖尿病的治疗应用的有希望的候选者 .
生化分析
Biochemical Properties
Oxyntomodulin (porcine, bovine) interacts with several biomolecules, primarily the GLP1R and GCGR . It is a dual agonist of these receptors, which may act additively to GLP-1 to reduce food intake and appetite .
Cellular Effects
Oxyntomodulin (porcine, bovine) has significant effects on various types of cells and cellular processes. It influences cell function by activating GLP1R and GCGR, leading to a reduction in food intake and body weight . It also inhibits fasting plasma ghrelin .
Molecular Mechanism
The molecular mechanism of Oxyntomodulin (porcine, bovine) involves its binding interactions with GLP1R and GCGR . As a dual agonist, it activates these receptors, leading to changes in gene expression and enzyme activation that result in reduced food intake and body weight .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxyntomodulin (porcine, bovine) change over time. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .
Dosage Effects in Animal Models
In animal models, the effects of Oxyntomodulin (porcine, bovine) vary with different dosages. It has been observed that peripheral administration of Oxyntomodulin (porcine, bovine) dose-dependently inhibited both fast-induced and dark-phase food intake .
Metabolic Pathways
Oxyntomodulin (porcine, bovine) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Oxyntomodulin (porcine, bovine) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxyntomodulin (porcine, bovine) is primarily in the cytoplasm of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 奥昔托莫杜林是通过肠道细胞中前胰高血糖素的翻译后加工合成的 。 合成路线包括将前胰高血糖素裂解以产生胰高血糖素样肽-1、奥昔托莫杜林和甘精胰高血糖素 。 反应条件通常包括酶促裂解以及特定的pH值和温度条件,以确保肽的正确折叠和活性。
工业生产方法: 奥昔托莫杜林的工业生产涉及重组DNA技术,其中编码前胰高血糖素的基因被插入到合适的表达系统中,例如大肠杆菌或酵母。 表达的前胰高血糖素然后通过酶促裂解加工以产生奥昔托莫杜林 .
化学反应分析
反应类型: 奥昔托莫杜林经历各种化学反应,包括:
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂,在受控条件下。
还原: 二硫苏糖醇或其他还原剂。
取代: 定点诱变技术。
相似化合物的比较
Glucagon-like peptide-1: Shares structural similarities with oxyntomodulin and acts on the same receptor but has different effects on food intake and energy expenditure.
Glicentin: Contains the sequence of oxyntomodulin with an N-terminal extension and has a role in metabolism.
Glucagon: Another product of proglucagon processing, primarily involved in glucose metabolism.
Uniqueness: Oxyntomodulin’s uniqueness lies in its dual agonism for both the glucagon-like peptide-1 receptor and the glucagon receptor, which allows it to exert combined effects on appetite suppression, energy expenditure, and glucose regulation . This dual action makes it a promising candidate for therapeutic applications in obesity and type 2 diabetes .
属性
CAS 编号 |
62340-29-8 |
|---|---|
分子式 |
C192H295N61O60S |
分子量 |
4450 g/mol |
IUPAC 名称 |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChI 键 |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
同义词 |
Alternative Names: Glucagon (1-37), Enteroglucagon |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


